molecular formula C20H20N2O3S B2705642 methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate CAS No. 1251634-59-9

methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate

Cat. No.: B2705642
CAS No.: 1251634-59-9
M. Wt: 368.45
InChI Key: JRDLSODEMRFZQZ-UHFFFAOYSA-N
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Description

This compound features a methyl benzoate core substituted with a carbamoyl group linked to two aromatic heterocycles: a 1-methyl-1H-pyrrol-2-ylmethyl moiety and a thiophen-2-ylmethyl group.

Properties

IUPAC Name

methyl 4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-21-11-3-5-17(21)13-22(14-18-6-4-12-26-18)19(23)15-7-9-16(10-8-15)20(24)25-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDLSODEMRFZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate, with the CAS number 1251634-59-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, pharmacological properties, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O3SC_{20}H_{20}N_{2}O_{3}S, with a molecular weight of 368.5 g/mol. The compound features a complex structure that includes a pyrrole moiety and a thiophene group, which are often associated with various pharmacological activities.

PropertyValue
CAS Number 1251634-59-9
Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol

Pharmacological Properties

Research indicates that compounds containing pyrrole and thiophene groups can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activity of this compound has been explored in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial properties against certain bacterial strains, although specific data on its effectiveness against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa is still emerging .
  • Neuropharmacological Effects : Given the presence of the pyrrole moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been studied as modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in neurocognitive disorders .
  • Anti-inflammatory Properties : The benzoate component may contribute to anti-inflammatory effects, which are common in compounds designed for therapeutic use in inflammatory diseases.

Study on Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of various derivatives of pyrrole and thiophene highlighted the potential of this compound as a candidate for further development against resistant bacterial strains. The study utilized standard disk diffusion methods to assess inhibition zones against selected bacteria.

Neuropharmacological Evaluation

In another study focusing on neuropharmacological applications, derivatives similar to this compound were evaluated for their ability to modulate mAChR activity. The results indicated varying degrees of agonistic and antagonistic effects, suggesting that structural modifications could enhance receptor selectivity and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and analogs from the evidence:

Compound Name Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Reference
Methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate (Target) Methyl benzoate, 1-methylpyrrole, thiophene carbamoyl Not reported Not reported Likely carbamoylation/Suzuki coupling*
Example 62 () Thiophene-2-carboxylate, pyrazolo[3,4-d]pyrimidine, chromen-4-one, fluoro substituents 560.2 227–230 Suzuki coupling with boronic acid
Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate (Compound 1c, ) Pivaloyloxy, ethoxy oxoethyl carbamoyl Not reported Not reported Carbamoylation and esterification
Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (Compound 42, ) Phenylbutenyl, ethoxy oxoethyl Not reported Not reported Cross-coupling with bromovinylbenzene

*Inferred from analogous procedures in cited evidence.

Key Findings:

Structural Diversity and Functional Groups: The target compound employs pyrrole and thiophene substituents, both aromatic heterocycles that enhance π-π interactions and solubility compared to aliphatic groups (e.g., pivaloyloxy in Compound 1c) .

Synthetic Methods :

  • Suzuki coupling (used in Example 62) is a robust method for introducing aryl/heteroaryl groups, applicable to the target compound’s thiophene moiety .
  • Carbamoylation, as seen in Compounds 1c and 42, is critical for forming the central carbamate bridge in the target structure .

Physicochemical Properties :

  • The methyl ester in the target compound may confer higher hydrolytic stability compared to ethoxy esters (e.g., Compound 42), which are more prone to enzymatic cleavage .
  • The fluorine atoms in Example 62 increase electronegativity and metabolic stability, whereas the target compound’s lack of halogens may alter its pharmacokinetic profile .

Research Implications

The combination of pyrrole and thiophene could optimize binding affinity in hydrophobic pockets, while the carbamoyl group may facilitate hydrogen bonding with target proteins. Further studies using crystallographic tools (e.g., SHELX for structural refinement or ORTEP for visualization ) are recommended to elucidate its 3D conformation and intermolecular interactions.

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